(e)-2-(((4-Iodophenyl)imino)methyl)-6-methoxyphenol
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Overview
Description
(e)-2-(((4-Iodophenyl)imino)methyl)-6-methoxyphenol is an organic compound known for its unique chemical structure and properties This compound features an imine group (C=N) linked to a phenyl ring substituted with iodine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-2-(((4-Iodophenyl)imino)methyl)-6-methoxyphenol typically involves the condensation reaction between 4-iodoaniline and 2-hydroxy-3-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the imine bond (C=N).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(e)-2-(((4-Iodophenyl)imino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(e)-2-(((4-Iodophenyl)imino)methyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (e)-2-(((4-Iodophenyl)imino)methyl)-6-methoxyphenol involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The iodine atom may also contribute to the compound’s biological activity by enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Iodophenyl)imino]methyl}-1,3-benzenediol
- N-(4-iodophenyl)-N-[(E)-(4-{[(4-iodophenyl)imino]methyl}phenyl)methylidene]amine
Uniqueness
(e)-2-(((4-Iodophenyl)imino)methyl)-6-methoxyphenol is unique due to the presence of both iodine and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
3382-68-1 |
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Molecular Formula |
C14H12INO2 |
Molecular Weight |
353.15 g/mol |
IUPAC Name |
2-[(4-iodophenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H12INO2/c1-18-13-4-2-3-10(14(13)17)9-16-12-7-5-11(15)6-8-12/h2-9,17H,1H3 |
InChI Key |
BTSADZVEHYYJKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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